3-[(4-Ethylphenoxy)methyl]benzoic acid
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Overview
Description
“3-[(4-Ethylphenoxy)methyl]benzoic acid” is an organic compound that is commonly used in scientific research and industry. It has a molecular weight of 256.3 .
Molecular Structure Analysis
The molecular structure of “3-[(4-Ethylphenoxy)methyl]benzoic acid” can be represented by the InChI code:1S/C16H16O3/c1-2-12-6-8-15(9-7-12)19-11-13-4-3-5-14(10-13)16(17)18/h3-10H,2,11H2,1H3,(H,17,18)
. This indicates that the molecule consists of 16 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms. Physical And Chemical Properties Analysis
“3-[(4-Ethylphenoxy)methyl]benzoic acid” is a powder at room temperature .Scientific Research Applications
- Application : 3-[(4-Ethylphenoxy)methyl]benzoic acid could serve as a ligand in the synthesis of coordination polymers. These materials find applications in sensing, photocatalysis, and other opto-electronic devices .
- Application : Researchers can utilize 3-[(4-Ethylphenoxy)methyl]benzoic acid as a building block for designing new organic molecules. It may play a role in drug discovery or the development of bioactive compounds .
- Application : This compound could be investigated as a potential herbicide or plant growth regulator. Researchers might explore its effects on weed control or crop yield enhancement .
- Application : Scientists could incorporate 3-[(4-Ethylphenoxy)methyl]benzoic acid into polymer matrices to modify material properties. It may enhance mechanical strength, thermal stability, or other characteristics .
- Application : Researchers might explore using this compound as an additive in surface coatings to prevent corrosion or enhance durability. Its chemical structure could influence adhesion and barrier properties .
- Application : Investigating the degradation behavior of 3-[(4-Ethylphenoxy)methyl]benzoic acid under various conditions could provide insights into its fate in the environment. It may also serve as a model compound for studying advanced oxidation processes .
Coordination Polymers and Opto-Electronic Properties
Organic Synthesis and Medicinal Chemistry
Herbicides and Plant Growth Regulators
Polymer Chemistry and Material Science
Surface Coatings and Corrosion Protection
Environmental Chemistry and Water Treatment
Mechanism of Action
The mode of action typically involves the compound entering the microbial cell, where it dissociates due to the higher internal pH and releases protons, thereby lowering the internal pH . This can disrupt the normal functioning of the cell and inhibit growth .
The pharmacokinetics of benzoic acid derivatives would generally involve absorption, distribution, metabolism, and excretion (ADME). They can be absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism often occurs in the liver, and the compounds are typically excreted in the urine .
The efficacy and stability of these compounds can be influenced by environmental factors such as pH and temperature. For example, they are typically more effective in acidic environments .
properties
IUPAC Name |
3-[(4-ethylphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-12-6-8-15(9-7-12)19-11-13-4-3-5-14(10-13)16(17)18/h3-10H,2,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTJOHVRGADVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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